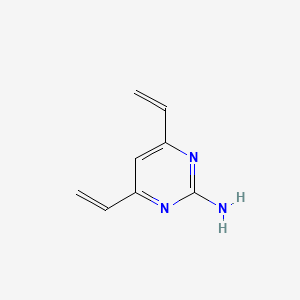

4,6-Divinylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

4,6-bis(ethenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C8H9N3/c1-3-6-5-7(4-2)11-8(9)10-6/h3-5H,1-2H2,(H2,9,10,11) |

InChI Key |

QKFYRCVGBNQXGJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=NC(=N1)N)C=C |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of 4,6 Divinylpyrimidin 2 Amine

Polymerization and Oligomerization Studies of Divinylpyrimidine Derivatives

The presence of two vinyl groups makes 4,6-divinylpyrimidin-2-amine a divinyl monomer, prone to polymerization and crosslinking. While specific studies on this exact molecule are not extensively documented in publicly available literature, the behavior of analogous divinyl monomers, such as divinylbenzene (B73037), provides a framework for understanding its potential polymerization characteristics.

Mechanistic Investigations of Radical Polymerization and Kinetics

The radical polymerization of divinyl monomers like this compound is a complex process. The reaction is initiated by the decomposition of a radical initiator, which then adds to one of the vinyl groups to start a growing polymer chain. wikipedia.org The kinetics of such polymerizations are typically characterized by a rapid consumption of the monomer and an increase in viscosity as the polymer network forms. uomustansiriyah.edu.iqyoutube.com

A key feature of divinyl monomer polymerization is the potential for intramolecular and intermolecular crosslinking. Initially, polymerization of one vinyl group leads to a linear polymer with pendant vinyl groups. These pendant groups can then react with other growing chains (intermolecularly) or with a radical on the same chain (intramolecularly) to form crosslinks. The rate of polymerization is generally proportional to the square root of the initiator concentration and the monomer concentration. uomustansiriyah.edu.iq

Table 1: General Kinetic Parameters in Radical Polymerization

| Parameter | Description | Typical Dependence |

| Rate of Initiation (Ri) | The rate at which primary radicals are formed. | Proportional to initiator concentration [I]. |

| Rate of Propagation (Rp) | The rate of monomer addition to the growing polymer chain. | Proportional to [Monomer] and the square root of [Initiator]. |

| Rate of Termination (Rt) | The rate at which growing chains are deactivated. | Proportional to the square of the radical concentration. |

| Kinetic Chain Length (ν) | The average number of monomer units polymerized per initiating radical. | Inversely proportional to the square root of the initiator concentration. |

This table presents generalized kinetic relationships for radical polymerization and is not based on experimental data for this compound.

Controlled/Living Polymerization Techniques for Defined Architectures

To overcome the challenges of uncontrolled crosslinking and to synthesize polymers with well-defined architectures, controlled/living polymerization (CLP) techniques are employed. cmu.eduresearchgate.netcmu.edu Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netnih.gov These techniques rely on a dynamic equilibrium between active and dormant polymer chains, which suppresses termination and transfer reactions. cmu.edu

For divinyl monomers, CLP can be used to synthesize soluble, branched polymers or to control the crosslinking density in network formation. nih.gov By carefully controlling the reaction conditions, it is possible to favor the polymerization of one vinyl group, leading to linear polymers with pendant reactive sites that can be used for further functionalization or subsequent crosslinking in a controlled manner. nih.gov

Formation of Crosslinked Polymeric Networks and Copolymers

The copolymerization of this compound with monovinyl monomers is a strategy to produce crosslinked polymeric networks with tailored properties. future4200.comresearchgate.netresearchgate.net In such a system, the divinyl monomer acts as a crosslinking agent, connecting linear polymer chains to form a three-dimensional network. rsc.orgresearchgate.net The properties of the resulting network, such as swelling behavior, mechanical strength, and thermal stability, are highly dependent on the concentration of the divinyl monomer. researchgate.netresearchgate.net

For instance, in the well-studied copolymerization of styrene (B11656) and divinylbenzene, increasing the divinylbenzene content leads to a higher crosslink density, resulting in a more rigid and less swellable polymer. future4200.comresearchgate.netresearchgate.net A similar trend would be expected for copolymers of this compound. The incorporation of the aminopyrimidine moiety into the polymer network can also impart specific functionalities, such as sites for metal coordination or hydrogen bonding.

Table 2: Effect of Divinyl Monomer Concentration on Network Properties (Conceptual)

| Divinyl Monomer Concentration | Crosslink Density | Swelling Capacity | Mechanical Strength |

| Low | Low | High | Low |

| Medium | Medium | Medium | Medium |

| High | High | Low | High |

This table illustrates the general trends observed in the formation of crosslinked polymeric networks and is not based on specific data for this compound.

Stereochemical Control and Regioselectivity in Vinyl Polymerization

The stereochemistry of the polymer backbone (tacticity) can significantly influence the physical properties of the resulting material. In the polymerization of vinyl monomers, the incoming monomer can add to the growing chain in a specific orientation, leading to isotactic, syndiotactic, or atactic polymers. For vinylpyridines, the stereochemistry of polymerization has been shown to be influenced by the reaction conditions and the nature of the initiator in anionic polymerization. ufl.eduacs.org

Nucleophilic and Electrophilic Reactivity of the Amine and Pyrimidine (B1678525) Moieties

Beyond polymerization, the 2-amino and pyrimidine functionalities of this compound are active sites for further chemical modifications.

Amine-Directed Derivatizations and Functionalization

The 2-amino group of the pyrimidine ring is a nucleophilic center and can participate in a variety of chemical reactions. researchgate.netmdpi.comresearchgate.net While specific derivatizations of this compound are not widely reported, the reactivity of other 2-aminopyrimidines serves as a guide. mdpi.comnih.gov For example, the amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyrimidine ring. nih.gov

In related systems, such as 2-amino-4,6-dichloropyrimidine (B145751), the amino group can direct the regioselective substitution of the chlorine atoms. mdpi.comnih.govmdpi.com It is conceivable that the amino group in this compound could direct reactions at the pyrimidine ring or influence the reactivity of the vinyl groups through electronic effects. The vinyl groups themselves, being electron-withdrawing, can activate the pyrimidine ring for certain nucleophilic additions. There is also precedent for divinylpyrimidine compounds to act as linkers in bioconjugation, reacting with nucleophiles like thiols. cam.ac.ukrsc.org

Table 3: Potential Amine-Directed Reactions

| Reagent | Reaction Type | Potential Product |

| Acid Chloride/Anhydride | Acylation | N-acylated derivative |

| Alkyl Halide | Alkylation | N-alkylated derivative |

| Aldehyde/Ketone | Condensation | Schiff base formation |

| Isocyanate/Isothiocyanate | Addition | Urea/Thiourea derivative |

This table outlines potential reactions based on the known reactivity of 2-aminopyrimidines and is not based on experimentally verified reactions for this compound.

Nucleophilic Aromatic Substitution (SNAr) on Related Pyrimidine Halides

While this compound itself is not a substrate for Nucleophilic Aromatic Substitution (SNAr), its synthesis originates from a dihalogenated precursor, most commonly 2-amino-4,6-dichloropyrimidine. The reactivity of this precursor is highly relevant as it dictates the synthetic accessibility and potential for derivatization at the C4 and C6 positions. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at positions 2, 4, and 6. In the case of 2-amino-4,6-dichloropyrimidine, the C4 and C6 positions are symmetrically activated for substitution.

Studies on related compounds, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, demonstrate that SNAr reactions proceed readily with various nucleophiles. nih.govnih.gov The reaction conditions can be controlled to achieve either mono- or di-substitution. For instance, using a stoichiometric amount of an amine nucleophile can favor the mono-substituted product, while an excess of the nucleophile or stronger reaction conditions leads to the di-substituted product.

The types of nucleophiles that can be employed are diverse, including:

Amines: Aliphatic, cyclic, and aromatic amines readily displace the chloride atoms. nih.gov

Alkoxides: Solvents like ethanol (B145695) can participate in the reaction, especially in the presence of a base, leading to the formation of alkoxy-substituted pyrimidines. nih.gov

Thiols: Thiolates are effective nucleophiles for displacing halides on pyrimidine rings.

The regioselectivity of SNAr on unsymmetrically substituted pyrimidines is a well-studied area. For 2,4-dichloropyrimidines, substitution generally occurs selectively at the C4 position. nih.gov However, for symmetrically substituted 4,6-dichloropyrimidines, the two positions are chemically equivalent until the first substitution occurs, after which the electronic nature of the newly introduced group influences the reactivity of the remaining halide.

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine (1 equiv.) | EtOH, Triethylamine, Reflux | Mono-aminated product | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine (excess) | EtOH, Triethylamine, Reflux | Di-aminated product | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | EtOH / NaOH | Mild Conditions | Solvolysis product (ethoxy substitution) | nih.govnih.gov |

| 2-Amino-4,6-dichloropyrimidine | 4-Phenylbutylamine | - | 2-Amino-4-chloro-6-[(4-phenylbutyl)amino]pyrimidine | researchgate.net |

Cycloaddition Reactions Involving the Vinyl Groups

The two vinyl groups of this compound serve as dienophiles or dipolarophiles, opening pathways to complex polycyclic and heterocyclic structures through cycloaddition reactions.

The vinyl groups on the electron-deficient pyrimidine ring can participate as dienophiles in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. While specific studies on this compound are not prevalent, the reactivity of analogous vinylazaarenes, such as 2-vinylpyrimidine, has been explored and provides a strong predictive model. researchgate.net

Thermal Diels-Alder reactions involving vinylazaarenes often require high temperatures and result in low yields. researchgate.net However, the reaction can be significantly promoted by the use of Lewis acids. The Lewis acid coordinates to a nitrogen atom of the pyrimidine ring, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. Boron trifluoride etherate (BF₃·OEt₂) has been shown to be an effective catalyst for promoting Diels-Alder cycloadditions of vinylpyridines, vinylpyrazines, and vinylpyrimidines with unactivated dienes like isoprene (B109036) and 2,3-dimethylbutadiene. researchgate.net

These reactions typically proceed with high regioselectivity and diastereoselectivity, favoring the endo product. researchgate.net For this compound, the presence of two vinyl groups offers the potential for sequential or double Diels-Alder reactions, leading to the formation of intricate, bridged bicyclic systems. The first cycloaddition would likely deactivate the second vinyl group to some extent, requiring tailored reaction conditions to achieve the double addition.

| Dienophile | Diene | Conditions | Product Type | Yield |

|---|---|---|---|---|

| 2-Vinylpyrimidine | 2,3-Dimethylbutadiene | BF₃·OEt₂, CH₂Cl₂, 25 °C | Cyclohexenylpyrimidine | 52% |

| 2-Vinylpyridine | Isoprene | BF₃·OEt₂, CH₂Cl₂, 25 °C | Cyclohexenylpyridine | 72% |

| 4-Vinylpyridine | Isoprene | BF₃·OEt₂, CH₂Cl₂, 25 °C | Cyclohexenylpyridine | 51% |

| 2-Vinylpyrazine | 2,3-Dimethylbutadiene | BF₃·OEt₂, CH₂Cl₂, 25 °C | Cyclohexenylpyrazine | 51% |

Metal-Catalyzed Transformations and Hydrofunctionalization Reactions of Unsaturated Moieties

The vinyl groups are prime sites for metal-catalyzed transformations, which are fundamental for both the synthesis of the parent molecule and its subsequent functionalization.

The synthesis of this compound itself is most efficiently achieved via a metal-catalyzed cross-coupling reaction. Starting from 2-amino-4,6-dihalopyrimidine, a double cross-coupling reaction with a vinylating agent is employed. Common methods include:

Stille Coupling: This involves the reaction of the dihalopyrimidine with an organostannane reagent, such as vinyltributyltin, in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction uses a more environmentally benign organoboron reagent, like potassium vinyltrifluoroborate or a vinylboronate ester, with a palladium catalyst and a base. unimi.itorganic-chemistry.org

Heck Reaction: While typically used to install aryl or vinyl groups onto alkenes, variations can be used to form the vinylpyrimidine structure. wikipedia.orgorganic-chemistry.org

Once synthesized, the vinyl groups are susceptible to a range of further metal-catalyzed transformations. These include reactions like Heck coupling, where the vinyl groups themselves act as the alkene partner, leading to stilbene-like structures. researchgate.net

Hydrofunctionalization refers to the addition of an H-X molecule across the double bond of the vinyl group. These reactions can be promoted by acid or metal catalysts. For vinyl azaarenes, this provides a route to ethyl-linked functional groups at the 4- and 6-positions. While direct hydrofunctionalization studies on this compound are limited, analogous reactions on other N-vinyl azoles and vinyl arenes suggest high potential. nih.gov Transition-metal-free protocols using hexafluoroisopropanol (HFIP) have been shown to promote the Markovnikov-selective addition of thiols, alcohols, and various N-H containing heterocycles to N-vinyl azoles. nih.gov Similarly, palladium-catalyzed methods exist for the hydroheteroarylation of vinyl phenols. nih.gov These precedents suggest that nucleophiles such as indoles, pyrroles, alcohols, and thiols could be added across the vinyl groups of this compound to generate more complex structures.

| Reaction Type | Coupling Partners | Typical Catalyst | Purpose | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Dihalopyrimidine + Vinylboronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂ | Synthesis of Vinylpyrimidine | unimi.itorganic-chemistry.org |

| Stille Coupling | Dihalopyrimidine + Vinyltributyltin | Pd(PPh₃)₄ | Synthesis of Vinylpyrimidine | organic-chemistry.orgwikipedia.org |

| Heck Coupling | Halopyrimidine + Ethylene (or vice-versa) | Pd(OAc)₂ | Synthesis/Functionalization | wikipedia.orgorganic-chemistry.org |

| Hydrofunctionalization (by analogy) | Vinylpyrimidine + H-X (e.g., R-OH, R-SH, Pyrrole) | Acid or Pd-catalyst | Functionalization of Vinyl Group | nih.govnih.gov |

Advanced Material Science and Bioconjugation Applications of 4,6 Divinylpyrimidin 2 Amine

Design and Engineering of Functional Polymeric Materials

The presence of two reactive vinyl groups allows 4,6-Divinylpyrimidin-2-amine to act as a monomer or a cross-linking agent in polymerization reactions. This capability is harnessed to engineer polymeric materials with tailored properties for specific, high-performance applications.

Ion-exchange resins are insoluble polymeric materials containing charged functional groups that can reversibly exchange ions with a surrounding solution. globalresearchonline.netijariit.com The performance of these resins is heavily dependent on their cross-linked three-dimensional structure, which provides physical stability and controls porosity. Divinyl compounds are crucial as cross-linking agents, creating the necessary network structure. ijariit.com

While divinylbenzene (B73037) is a common cross-linker, functionalized cross-linkers like this compound offer the advantage of introducing specific functionalities directly into the polymer backbone. In this role, this compound can be co-polymerized with other vinyl monomers (e.g., styrene) to create anion-exchange resins. The nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group act as basic sites capable of binding anions from solution. google.com

Key Features of Divinylpyrimidine-based Ion-Exchange Resins:

Inherent Functionality: The pyrimidine-2-amine moiety provides built-in anion-exchange sites, potentially simplifying the resin manufacturing process compared to post-polymerization functionalization steps.

Controlled Porosity: The degree of cross-linking, managed by adjusting the concentration of this compound, allows for the tuning of pore size and diffusion characteristics within the resin beads.

Chemical Stability: The covalent network formed through the polymerization of the vinyl groups results in a robust and chemically resistant material suitable for use in various aqueous environments.

| Property | Significance in Ion-Exchange Resins | Contribution of this compound |

|---|---|---|

| Cross-linking | Provides mechanical strength and insolubility. Controls swelling and porosity. | The two vinyl groups enable the formation of a stable 3D polymer network. |

| Ion-Exchange Capacity | Determines the quantity of ions the resin can capture. | The pyrimidine ring nitrogens and the 2-amino group serve as functional anion-exchange sites. |

| Selectivity | Enables the preferential binding of specific ions. | The specific chemical nature of the pyrimidine-amine core can offer selectivity for certain anions. |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures formed through covalent bonds between organic building blocks. wikipedia.orgtcichemicals.com Their high surface area, tunable porosity, and structural regularity make them promising materials for gas storage, separation, and catalysis. nih.govrsc.org

The structure of this compound offers multiple routes for its incorporation into POFs or COFs:

Polymerization of Vinyl Groups: The vinyl groups can undergo radical polymerization or other coupling reactions to form a cross-linked, porous network. While this may lead to amorphous POFs, the defined geometry of the monomer can still impart a degree of local order.

Amine-based Condensation Reactions: The 2-amino group is a key functional handle for traditional COF synthesis. It can react with polyaldehyde linkers via imine condensation to form highly ordered, crystalline imine-linked COFs. tcichemicals.comnih.gov In this scenario, this compound would serve as a triangular or bent node, and the resulting COF would have its pores decorated with vinyl groups. These vinyl groups can then undergo post-synthetic modification for further functionalization.

The synthesis of such frameworks typically occurs under solvothermal conditions, where the reversible nature of the covalent bond formation (e.g., imine linkage) allows for error correction and the growth of a crystalline structure. wikipedia.org

| Potential COF Synthesis Route | Co-monomer Type | Resulting Linkage | Properties of the Framework |

|---|---|---|---|

| Imine Condensation | Trialdehydes (e.g., 1,3,5-triformylbenzene) | Imine (–C=N–) | Crystalline, porous, high thermal and chemical stability. researchgate.net Pores functionalized with vinyl groups. |

| Vinyl Polymerization | Self-polymerization or with other vinyl monomers | Carbon-Carbon (–C-C–) | Typically amorphous (POF), porous, robust. Functionality derived from the pyrimidine-amine core. |

The ability of vinylpyrimidine derivatives to form polymers is directly applicable to the fabrication of functional membranes and chemical sensors. nih.govdoaj.org Polyvinylpyridine-based materials, for example, have been extensively used in these areas. researchgate.net

Membranes: this compound can be used to prepare functional membranes through several methods. It can be copolymerized with other monomers to form a dense or porous membrane film. Its cross-linking ability can enhance the mechanical and thermal stability of the membrane. The pyrimidine-2-amine groups within the membrane matrix can impart specific transport properties, such as selective permeation of certain molecules or ions. doaj.orgmdpi.com

Sensors: Chemical sensors rely on the interaction of an analyte with a sensing material to produce a measurable signal. Polymers derived from this compound are attractive for sensor applications for several reasons:

Recognition Sites: The pyrimidine-2-amine moiety can act as a binding site for analytes, particularly metal ions, through coordination.

Molecular Imprinting: The monomer can be polymerized in the presence of a target analyte (template). Subsequent removal of the template leaves behind nanocavities that are specifically shaped for the analyte, creating a highly selective molecularly imprinted polymer (MIP) sensor. rsc.orgnih.govmdpi.com

Electrochemical Sensing: When coated onto an electrode, these polymers can change their electrical properties upon binding an analyte, forming the basis of an electrochemical sensor. researchgate.net The nitrogen-rich structure can facilitate charge transfer processes.

Coordination Chemistry and Ligand Design with Pyrimidine-2-amines

The pyrimidine-2-amine scaffold is an excellent ligand for coordinating with metal ions. libretexts.orgncert.nic.in The endocyclic nitrogen atoms of the pyrimidine ring and the exocyclic amino group provide multiple potential binding sites, allowing for the formation of stable metal complexes.

Pyrimidine-2-amine derivatives typically coordinate to metal ions as bidentate ligands, forming a stable five-membered chelate ring. researchgate.net Coordination generally involves one of the ring nitrogen atoms (N1 or N3) and the nitrogen atom of the 2-amino group. mdpi.comresearchgate.net The presence of two vinyl groups in this compound can influence the electronic properties of the pyrimidine ring, thereby modulating the ligand's affinity for different metal ions.

The synthesis of these complexes is often straightforward, involving the reaction of a metal salt with the ligand in a suitable solvent. mdpi.commdpi.com The resulting complexes can be characterized by a variety of techniques:

X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar). ncert.nic.in

FTIR Spectroscopy: Shows shifts in the vibrational frequencies of the C=N and N-H bonds upon coordination to the metal ion, confirming the involvement of these groups in binding.

NMR Spectroscopy: Can be used to study the structure of diamagnetic complexes in solution. For paramagnetic complexes, it can provide information about the magnetic properties.

UV-Vis Spectroscopy: Gives insight into the electronic transitions within the complex, which are influenced by the coordination geometry and the nature of the metal-ligand bond.

| Metal Ion Example | Typical Coordination Geometry | Potential Characterization Finding |

|---|---|---|

| Cu(II) | Square Planar or Distorted Octahedral | Broad d-d transition in UV-Vis spectrum. mdpi.com |

| Co(II) | Tetrahedral or Octahedral | Magnetic susceptibility measurements indicating high-spin Co(II). rsc.org |

| Zn(II), Cd(II) | Tetrahedral | Sharp signals in 1H NMR due to diamagnetism. researchgate.net |

| Pd(II), Pt(II) | Square Planar | Formation of stable complexes often used in catalysis or materials. ncert.nic.in |

Metal complexes containing nitrogen-based ligands are widely used as catalysts in organic synthesis. The specific geometry and electronic environment of the metal center, dictated by the ligand, are crucial for catalytic activity. While direct catalytic applications of metal-4,6-Divinylpyrimidin-2-amine complexes are not extensively documented, the structural analogy to other well-known catalytic systems, such as those based on bipyridine or phenanthroline ligands, suggests significant potential.

Potential catalytic applications include:

Oxidation Reactions: Metal complexes can catalyze the oxidation of alcohols, alkenes, and other organic substrates.

Reduction Reactions: Used in hydrogenation and transfer hydrogenation reactions.

Cross-Coupling Reactions: Palladium complexes with N-donor ligands are staples in C-C and C-N bond-forming reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Polymerization Catalysis: Certain transition metal complexes can act as catalysts for olefin polymerization.

A key advantage of using this compound as a ligand is the presence of the vinyl groups. These groups provide a direct route to immobilize the catalytic metal complex onto a solid support, such as a polymer or silica (B1680970). This heterogenization of the catalyst facilitates its separation from the reaction mixture, allowing for easy recycling and reuse, which is a significant advantage in sustainable chemistry.

Supramolecular Assembly Driven by Metal-Ligand Interactions

A comprehensive review of available scientific literature reveals a notable absence of studies focused on the supramolecular assembly of this compound driven by metal-ligand interactions. While research has been conducted on the coordination complexes of other substituted aminopyrimidines, such as 2-amino-4,6-dimethylpyrimidine (B23340) with silver(I) ions to form metal-organic frameworks, specific data on the divinyl analogue is not present in the reviewed literature. sciencenet.cnnih.gov The exploration of how the vinyl groups at the 4 and 6 positions would influence the coordination chemistry and subsequent self-assembly remains an open area for future investigation.

Chemical Bioconjugation Strategies Utilizing Divinylpyrimidine Reagents

In contrast to its profile in material science, 4,6-divinylpyrimidine (B71311) (DVP) has emerged as a pivotal reagent in the field of chemical bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs) and other functional protein modifications. The unique reactivity of the divinyl groups offers a robust platform for site-selective modification of biomacromolecules.

Antibody-Drug Conjugate (ADC) Linker Design and Cysteine Modification

Divinylpyrimidine-based linkers have been successfully developed for the synthesis of ADCs with excellent in vivo efficacy and tolerability. sciencenet.cnnih.gov These reagents are designed to covalently re-bridge the interchain disulfide bonds of antibodies, which are first reduced to yield free thiol groups. This "disulfide rebridging" strategy offers precise control over the site of drug conjugation and the drug-to-antibody ratio (DAR), which are critical parameters for the therapeutic efficacy and safety of ADCs. nih.govnih.gov

The DVP linker platform has been shown to generate highly plasma-stable antibody constructs, overcoming the stability issues often associated with maleimide-based linkers. nih.gov The reaction of the divinylpyrimidine core with the two thiol residues from a reduced cysteine disulfide bond results in the formation of a stable covalent bridge. nih.gov This approach has been validated using the anti-HER2 antibody trastuzumab, demonstrating efficient and site-selective incorporation of various payloads, including cytotoxic agents. nih.govnih.gov

For instance, non-cleavable DVP-PEG4-MMAE and cleavable DVP-PEG4-Val-Ala-PABC-MMAE linkers have been synthesized and successfully conjugated to trastuzumab. The resulting ADCs exhibited a high degree of homogeneity with over 97% monomer content, indicating that the DVP-based conjugation does not induce significant aggregation. nih.gov Furthermore, these ADCs displayed potent, dose-dependent cytotoxicity against HER2-positive cancer cell lines while showing excellent selectivity over HER2-negative cells. nih.gov

| ADC Construct | Linker Type | Monomer Content (%) | Target Cell Lines | Observed Cytotoxicity |

|---|---|---|---|---|

| C-ADC | Cleavable (DVP-PEG4-Val-Ala-PABC-MMAE) | >97% | SKBR3, BT474 (HER2+) | Dose-dependent |

| NC-ADC | Non-cleavable (DVP-PEG4-MMAE) | >97% | SKBR3, BT474 (HER2+) | Dose-dependent |

| Both ADCs | - | - | MCF7, MDA-MB-468 (HER2-) | Cytotoxicity only above 100 nM |

Development of Site-Selective Protein Modification Methods via Divinylpyrimidine Reagents

The utility of DVP reagents extends beyond ADC construction to general site-selective protein modification. The chemoselectivity of the vinylpyrimidine scaffold for cysteine residues allows for precise conjugation without off-target reactions with other nucleophilic amino acid side chains, such as lysine. nih.govnih.gov This high degree of selectivity is a significant advantage for producing well-defined and functional protein bioconjugates.

Kinetic studies have demonstrated the efficiency of DVP linkers, with over 90% re-bridging of the Fab chains of trastuzumab observed within 15 minutes of reaction. nih.gov This rapid and robust reaction has been successfully applied to modify various proteins, including monomeric and multimeric systems, highlighting the versatility of the DVP platform as a general tool for protein modification. nih.gov The development of DVP linkers with reactive handles, such as alkynes, further expands their utility, enabling subsequent "click" chemistry reactions for the attachment of a wide range of molecules, including fluorophores and other reporter groups. nih.gov

Exploration of Disulfide Bridging Methodologies in Biomacromolecule Functionalization

The disulfide bridging strategy employing DVP reagents represents a significant advancement in the functionalization of biomacromolecules. This method not only allows for precise control over the conjugation site but also restores the covalent linkage between the antibody's polypeptide chains, which can enhance the stability of the resulting bioconjugate. nih.govnih.gov

Recent innovations have led to the development of "TetraDVP" reagents, which are designed to simultaneously re-bridge all four interchain disulfides of an IgG1 antibody. escholarship.org This "all-in-one" approach has been shown to produce highly homogeneous antibody conjugates and can be utilized to generate ADCs with a drug-to-antibody ratio of one, a feat that is challenging to achieve with conventional methods. escholarship.orgrsc.org The ability to create ADCs with varying and precisely controlled DARs is crucial for optimizing their therapeutic window. The stability of the linkage formed by TetraDVP reagents has also been shown to be superior to that of maleimide-based conjugates in human plasma. researchgate.net

| Reagent Type | Key Feature | Advantage | Reference |

|---|---|---|---|

| Divinylpyrimidine (DVP) | Re-bridges a single disulfide bond. | Generates stable, homogeneous conjugates with precise DAR. | nih.govnih.gov |

| TetraDVP | Simultaneously re-bridges all four interchain disulfides. | Produces highly homogeneous conjugates and allows for DAR=1 ADCs. | escholarship.orgrsc.org |

| Maleimides (Next-Generation) | Traditional disulfide bridging reagent. | Well-established chemistry. | researchgate.net |

| Pyridazinediones | Alternative disulfide bridging reagent. | Offers different reactivity and stability profiles. | researchgate.net |

Mechanistic and Theoretical Investigations of 4,6 Divinylpyrimidin 2 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of substituted pyrimidines. dergipark.org.trepstem.net These methods provide critical insights into molecular geometry, orbital energies, and charge distribution, which are essential for predicting the molecule's reactivity.

For the 2-aminopyrimidine (B69317) scaffold, DFT calculations are routinely used to determine key electronic parameters. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. dergipark.org.trepstem.net

In the case of 4,6-Divinylpyrimidin-2-amine, the vinyl groups are expected to act as electron-withdrawing substituents, influencing the electronic landscape of the pyrimidine (B1678525) ring. DFT calculations would likely reveal the distribution of electron density, highlighting the electrophilic and nucleophilic regions of the molecule. The analysis of frontier molecular orbitals (FMO) would likely show the HOMO localized on the electron-rich amino group and pyrimidine ring, while the LUMO may extend over the conjugated system including the vinyl groups. This distribution is key to predicting how the molecule interacts with other reagents.

Table 1: Representative Quantum Chemical Parameters Calculated for Substituted Pyrimidines Using DFT Methods

| Parameter | Description | Typical Method | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT/B3LYP/6-311++G(d,p) | Indicates electron-donating ability; likely centered on the amino group and ring nitrogens. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT/B3LYP/6-311++G(d,p) | Indicates electron-accepting ability; likely distributed across the conjugated pyrimidine and vinyl systems. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Calculated from orbital energies | A smaller gap suggests higher reactivity, particularly for polymerization or addition reactions at the vinyl sites. |

| Dipole Moment (µ) | Measure of molecular polarity | DFT Calculation | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among atoms | DFT Calculation nih.gov | Identifies specific atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic). |

Computational Elucidation of Reaction Mechanisms

The presence of two vinyl groups on the pyrimidine ring suggests that this compound is a prime candidate for polymerization reactions. Computational chemistry offers powerful methods to elucidate the mechanisms of such processes, including free-radical polymerization. mdpi.com Theoretical studies can map the entire reaction pathway, identifying transition states and intermediates, and calculating activation energies.

For the free-radical polymerization of this compound, a computational study would typically involve:

Initiation: Modeling the reaction of a radical initiator with one of the vinyl groups to form the initial monomer radical. The energy barrier for this step can be calculated.

Propagation: Simulating the addition of another monomer unit to the growing polymer chain radical. This step is critical for understanding the rate of polymerization. mdpi.com

Termination: Investigating the mechanisms by which two growing polymer chains combine to terminate the reaction. mdpi.com

Beyond polymerization, the molecule's reactivity includes electrophilic addition to the vinyl groups and reactions involving the amino group or the ring nitrogen atoms. Computational models can predict the regioselectivity and stereoselectivity of these transformations by comparing the activation energies of different possible reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily determined by the rotation of the two vinyl groups around their single bonds to the pyrimidine ring. Conformational analysis can identify the most stable arrangements (rotamers) and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its reactivity and interactions. Studies on similar sterically strained aryl vinyl ethers show that substituents can force the molecule into specific conformations, altering electronic conjugation. researchgate.net

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a solvent box) and calculate its movements based on a force field. mdpi.comrsc.orgnih.gov Such simulations can reveal:

The preferred conformations in solution.

The flexibility of the vinyl groups and the pyrimidine ring.

Interactions with solvent molecules.

The stability of potential hydrogen-bonding networks, particularly involving the amino group.

MD simulations on related substituted pyrimidine systems have been used successfully to validate docking results and understand the stability of ligand-protein complexes, demonstrating the power of this technique. nih.govnih.gov

Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical calculations provide predictive insights into where and how a molecule is likely to react. For this compound, several computational tools can be used to forecast its reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the amino group, indicating these are sites prone to electrophilic attack. The regions around the hydrogen atoms of the amino group would show positive potential (blue), marking them as hydrogen bond donors.

Frontier Molecular Orbital (FMO) Theory: As discussed in section 5.1, the shapes and locations of the HOMO and LUMO orbitals predict selectivity.

Electrophilic Attack: An electrophile will preferentially attack the atom(s) where the HOMO is most dense. This is expected to be the amino group or the ring nitrogens.

Nucleophilic Attack: A nucleophile will target the atom(s) where the LUMO is most prominent. In this conjugated system, this could include the carbon atoms of the pyrimidine ring or the vinyl groups.

These theoretical predictions are invaluable for designing synthetic routes and understanding the outcomes of chemical reactions without the need for extensive empirical experimentation.

Advanced Spectroscopic Analysis for Structural Elucidation within Research Contexts

The definitive structural elucidation of this compound would rely on a combination of advanced spectroscopic techniques. While experimental data is not widely published, the expected spectral characteristics can be reliably predicted based on the known properties of the 2-aminopyrimidine core and vinyl substituents. researchgate.netnih.govijirset.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum is expected to be highly characteristic. The lone proton at the C5 position of the pyrimidine ring would appear as a singlet. modgraph.co.uk The protons of the amino group would likely present as a broad singlet. Each vinyl group (-CH=CH2) would give rise to a complex set of signals, typically a doublet of doublets for the proton on the alpha-carbon and two distinct signals for the terminal, diastereotopic protons. libretexts.org The chemical shifts for aryl and vinylic protons typically appear in the 6.5-8.0 ppm and 5-7 ppm ranges, respectively. libretexts.orglibretexts.org

13C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the pyrimidine ring would resonate in the aromatic/heteroaromatic region (approx. 110-165 ppm). oregonstate.educompoundchem.com The sp2 hybridized carbons of the vinyl groups would also appear in this downfield region, typically between 110-140 ppm. pressbooks.pubwisc.edu

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence for the key functional groups. vandanapublications.com

N-H Stretching: The amino group (NH2) would exhibit two characteristic stretching bands in the 3300-3500 cm-1 region. ijirset.comresearchgate.net

C-H Stretching: Aromatic/vinylic C-H stretching would appear just above 3000 cm-1.

C=C and C=N Stretching: The spectrum would contain a series of sharp bands between 1500-1650 cm-1 corresponding to the stretching vibrations of the C=C bonds (both vinyl and ring) and the C=N bonds of the pyrimidine ring. researchgate.net

N-H Bending: A medium to strong band for the NH2 scissoring vibration is expected around 1580-1650 cm-1. umd.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion peak.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group / Atom | Predicted Chemical Shift / Frequency | Notes |

| 1H NMR | Pyrimidine H-5 | ~8.0 - 8.5 ppm | Singlet. Deshielded by two ring nitrogens. |

| Amino (-NH2) | ~5.0 - 6.0 ppm | Broad singlet, exchangeable with D2O. | |

| Vinyl (-CH =CH2) | ~6.5 - 7.0 ppm | Doublet of doublets (dd). | |

| Vinyl (-CH=CH 2, cis) | ~5.5 - 6.0 ppm | Doublet of doublets (dd). | |

| Vinyl (-CH=CH 2, trans) | ~5.8 - 6.3 ppm | Doublet of doublets (dd). | |

| 13C NMR | Pyrimidine C2 (-NH2) | ~160 - 165 ppm | Quaternary carbon, attached to three N atoms. |

| Pyrimidine C4, C6 (-Vinyl) | ~160 - 165 ppm | Quaternary carbons, attached to vinyl groups. | |

| Pyrimidine C5 | ~105 - 115 ppm | Carbon bearing a hydrogen. | |

| Vinyl (-CH =CH2) | ~130 - 140 ppm | ||

| Vinyl (-CH=CH 2) | ~115 - 125 ppm | ||

| FTIR | N-H Stretch (Amino) | 3300 - 3500 cm-1 | Two bands, asymmetric and symmetric. |

| C-H Stretch (Vinyl/Aromatic) | 3010 - 3100 cm-1 | ||

| C=C / C=N Stretch (Ring) | 1500 - 1650 cm-1 | Multiple sharp bands characteristic of the heteroaromatic ring. | |

| N-H Bend (Amino) | 1580 - 1650 cm-1 |

Emerging Research Frontiers and Future Perspectives for 4,6 Divinylpyrimidin 2 Amine

Integration in Sustainable Chemical Processes and Green Synthesis Initiatives

The integration of 4,6-Divinylpyrimidin-2-amine into sustainable chemical processes is a prospective area of research, aligning with the broader push towards green chemistry in the synthesis of heterocyclic compounds. rasayanjournal.co.inbenthamdirect.com Traditional methods for creating pyrimidine (B1678525) derivatives often rely on harsh solvents and toxic reagents, which present environmental and health risks. rasayanjournal.co.in In contrast, green chemistry initiatives focus on developing methods that offer higher yields, reduced environmental impact, and greater economic feasibility by minimizing waste, shortening reaction times, and simplifying purification processes. rasayanjournal.co.in

Future research into the synthesis of this compound is likely to explore a variety of green techniques that have been successfully applied to other pyrimidine analogues. These methods, summarized in the table below, represent a significant improvement over conventional synthetic routes. rasayanjournal.co.inbenthamdirect.com

| Green Synthesis Technique | Principle | Potential Advantages for Pyrimidine Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Shorter reaction times, increased yields, and cleaner reactions. rasayanjournal.co.inijres.org |

| Ultrasonic Synthesis | Employs high-frequency sound waves to induce cavitation, enhancing chemical reactivity. | Improved reaction rates and yields under milder conditions. rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form the final product. | High atom economy, reduced waste, and operational simplicity. rasayanjournal.co.inresearchgate.net |

| Solvent-Free or "Grindstone" Chemistry | Conducts reactions by grinding solid reactants together, often without any solvent. | Reduces volatile organic compound (VOC) emissions and simplifies product workup. rasayanjournal.co.inresearchgate.net |

| Use of Green Catalysts | Employs biocatalysts (e.g., fruit juices) or recyclable nanocatalysts. | Environmentally benign, often biodegradable, and can lead to high efficiency. researchgate.netnih.govrsc.orgpjoes.com |

By adapting these established green methodologies, the synthesis of this compound could be achieved in a more environmentally friendly and cost-effective manner, making it a more viable candidate for broader applications.

Exploration of Novel Catalytic Systems for Advanced Organic Transformations

The unique molecular architecture of this compound, featuring a nitrogen-rich heterocyclic core and reactive vinyl side chains, makes it a compelling candidate for applications in catalysis. The pyrimidine ring is a known ligand for metal complexation, suggesting that this compound could be used to develop novel catalysts for a range of organic transformations. mdpi.com

Future research may focus on palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, which are powerful methods for forming carbon-nitrogen and carbon-carbon bonds, respectively. mdpi.com In these systems, the pyrimidine moiety could act as a ligand, coordinating with the metal center and modulating its catalytic activity. The development of such catalytic systems could enable the efficient synthesis of complex molecules for the pharmaceutical and materials science industries.

Furthermore, the vinyl groups themselves can participate in various catalytic transformations. They can be targeted in reactions like olefin metathesis, hydrogenation, or hydroformylation, allowing for the further functionalization of the molecule. This dual functionality—a catalytic core and reactive peripheral groups—positions this compound as a versatile building block for designing next-generation catalysts.

Development of Advanced Analytical Methodologies for Polymer Microstructure Characterization

The presence of two vinyl groups on the this compound molecule makes it a prime candidate for use as a monomer in polymerization reactions. The creation of novel polymers based on this compound would necessitate the use of advanced analytical techniques to characterize their complex microstructures. While specific research on polymers derived from this compound is not yet established, the methodologies that would be employed are well-documented in the broader field of polymer science.

The characterization of such polymers would be crucial for establishing structure-property relationships, which are essential for tailoring materials to specific applications. google.com Key analytical techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques would be indispensable for elucidating the polymer's tacticity, sequencing, and branching.

Gel Permeation Chromatography (GPC): GPC would be used to determine the molecular weight distribution (MWD), a critical parameter influencing the mechanical and rheological properties of the polymer.

Mass Spectrometry (MS): Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) could be used to analyze the polymer's thermal degradation products, providing insights into its composition and structure.

Spectroscopic Methods (FTIR, Raman, UV-Vis): These methods would confirm the incorporation of the pyrimidine monomer into the polymer chain and identify specific functional groups.

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

The development of polymers from this compound could lead to materials with unique properties, such as enhanced thermal stability or specific optical characteristics, driven by the rigid, aromatic pyrimidine core.

Bio-Inspired Chemical Applications and Biomimetic Systems

The pyrimidine nucleus is a cornerstone of bio-inspired chemistry, as it forms the structural basis for nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. rasayanjournal.co.in This inherent biological relevance makes pyrimidine derivatives attractive scaffolds for designing biomimetic systems and therapeutic agents. Natural carriers like mesenchymal stem cells are being explored as delivery platforms, and synthetic biomimetic nanodelivery systems are emerging as a promising strategy to improve therapeutic effects. nih.govnih.gov

The this compound structure offers unique potential in this domain. The divinyl groups can serve as reactive handles for conjugating the molecule to larger systems, such as antibodies or drug delivery nanoparticles. A notable application for related divinylpyrimidine reagents is in the generation of antibody-drug conjugates (ADCs), which have demonstrated excellent efficacy and tolerability in vivo. rsc.org This approach allows for the targeted delivery of cytotoxic agents to cancer cells, a key principle in modern oncology.

Future research could focus on leveraging the design principles of these systems, using the this compound core to create:

Targeted Drug Delivery Vehicles: By attaching targeting ligands to the vinyl groups, the molecule could be directed to specific tissues or cells.

Biocompatible Materials: The pyrimidine core could be integrated into polymers intended for biomedical applications, potentially improving their biocompatibility.

Self-Assembling Nanosystems: Inspired by biological self-assembly, the molecule could be designed to form specific nanostructures for controlled drug release. rsc.org

Prospects for Scalable Synthesis and Industrial Relevance in Specialty Chemical Production

For this compound to achieve industrial relevance, the development of a scalable and economically viable synthesis process is paramount. While specific industrial production methods for this compound are not documented, scalable syntheses for other aminopyrimidine derivatives, such as 2-amino-4,6-dimethoxypyrimidine (B117758) and 2-amino-4,6-dimethylpyrimidine (B23340), provide a roadmap. google.comgoogle.comgoogle.com

These processes often start from readily available and inexpensive raw materials like guanidine (B92328) salts and dicarbonyl compounds (e.g., diethyl malonate or acetylacetone). google.comchemicalbook.com Key considerations for industrial-scale production include:

Raw Material Cost and Availability: Sourcing inexpensive and abundant starting materials is crucial for economic viability. google.com

Process Efficiency: High-yield reactions with simple workup procedures are necessary to minimize costs and waste.

Environmental Impact: Adopting green synthesis principles, such as using aqueous media instead of anhydrous organic solvents, can significantly reduce the environmental footprint and eliminate the need for costly solvent recovery systems. google.com

The potential industrial applications for this compound are diverse. As an intermediate, it could be valuable in the agrochemical sector, where related compounds like 2-amino-4,6-dimethoxypyrimidine are essential for producing sulfonylurea herbicides. google.comnbinno.com In the pharmaceutical industry, its potential role in creating antibody-drug conjugates suggests a high-value application in oncology. rsc.org Furthermore, its ability to function as a monomer could open up markets in the specialty polymers and materials science sectors.

Q & A

Q. What are the standard synthetic routes for 4,6-Divinylpyrimidin-2-amine and its derivatives?

Answer: A common method involves nucleophilic substitution reactions. For example, N-(hex-5-yn-1-yl)-4,6-divinylpyrimidin-2-amine (a derivative) was synthesized by reacting the precursor amine with 6-iodo-1-hexyne in DMF using sodium hydride as a base. The reaction is stirred at room temperature for 90 minutes, followed by aqueous workup (water addition) and extraction with dichloromethane. Purification via flash column chromatography (0–20% ethyl acetate/petroleum ether) yields the product in 34% yield . Key steps include:

- Reagent Handling: Sodium hydride (60% in mineral oil) must be handled under inert conditions due to moisture sensitivity.

- Solvent Choice: DMF is preferred for its polar aprotic properties, facilitating nucleophilic substitution.

- Yield Optimization: Low yields may arise from competing side reactions; temperature control and reagent stoichiometry are critical.

Q. How is this compound characterized structurally?

Answer: Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy: H and C NMR are used to confirm vinyl and amine groups. For example, a related compound, 4,6-dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (B6), showed H NMR peaks at δ 3.52 (d, J=2.7 Hz) for propargyl protons and δ 7.50 (bs) for NH .

- Mass Spectrometry (MS): Electron ionization (EI-MS) confirms molecular weight, as seen for B6 (m/z 201/203 [M]) .

- X-ray Crystallography: While direct data for this compound is unavailable, analogous pyrimidine derivatives (e.g., 4,6-dimethylpyrimidin-2-amine) are characterized using SHELX software for refinement (R factor = 0.044) .

Q. What safety precautions are recommended for handling this compound?

Answer: Although specific hazard data is limited, general lab safety practices apply:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .

- Emergency Protocols: Follow guidelines for chemical spills and exposure, as outlined in safety data sheets for structurally similar compounds (e.g., 4,6-diphenylpyrimidin-2-amine) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer: Yield optimization requires systematic variation of parameters:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to assess nucleophilicity.

- Base Selection: Compare sodium hydride with milder bases (e.g., KCO) to minimize side reactions .

- Temperature Control: Elevated temperatures may accelerate substitution but risk decomposition.

- Catalysis: Palladium catalysts could enable cross-coupling reactions for vinyl group installation, though this remains unexplored in current literature.

Q. What computational methods predict the bioactivity of this compound derivatives?

Answer: Molecular docking and dynamics simulations are key:

- Docking Workflow: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., androgen receptor). For a related compound, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine, docking scores of −7.0 kcal/mol were achieved by targeting residues like LEU704 and GLY708 .

- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions.

- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability).

Q. How does X-ray crystallography resolve structural ambiguities in pyrimidine derivatives?

Answer: Crystallography provides atomic-level resolution:

- Data Collection: Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement: SHELXL refines structures by minimizing R factors (e.g., R = 0.044 for 4,6-dimethylpyrimidin-2-amine) .

- Validation: Check CIF files with PLATON to detect disorders or twinning. For example, monoclinic symmetry (space group C2/c) was confirmed for 4,6-dimethylpyrimidin-2-amine with unit cell parameters a = 11.519 Å, b = 11.021 Å, c = 32.386 Å .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.